4-Bromo-2-methylisoquinolin-1(2H)-one
Overview
Description
Synthesis Analysis
The synthesis of 4-Bromo-2-methylisoquinolin-1(2H)-one and related compounds involves catalytic processes and intramolecular reactions. One notable method involves the rhodium-catalyzed synthesis of 4-bromo-1,2-dihydroisoquinolines from readily available precursors, suggesting a mechanism that involves the formation of a bromonium ylide as a key intermediate through the intramolecular attack of a benzyl bromide on an α-imino rhodium carbene (He et al., 2016). Another approach for the synthesis of isoquinolin-1(2H)-ones involves a cascade one-pot method using α-bromo ketones and benzamides via Pd-catalyzed C-H activation, highlighting the versatility and efficiency of palladium in facilitating complex molecular architectures (Xie et al., 2018).
Scientific Research Applications
Synthesis and Antitumor Activity
4-Bromo-2-methylisoquinolin-1(2H)-one has been utilized in the synthesis of novel indeno[1,2-c]isoquinolines, exhibiting potential as antitumor agents. These compounds demonstrate significant cytotoxicity and DNA-topoisomerase 1 inhibitory activity, a critical target in cancer therapy (Cho et al., 2007).
Rhodium-Catalyzed Synthesis
Another significant application is in rhodium-catalyzed synthesis processes. Highly functionalized 4-bromo-1,2-dihydroisoquinolines, derived from 4-bromo-2-methylisoquinolin-1(2H)-one, have been synthesized, contributing to the development of bromonium ylides, important intermediates in organic synthesis (He et al., 2016).
Chemical Synthesis and Structural Studies
The compound is also involved in various chemical synthesis pathways. For instance, it has been used in the regioselective synthesis of 2H-benzopyrano[3,2-c]quinolin-7(8H)-ones (Majumdar & Mukhopadhyay, 2003). Additionally, structural studies of related compounds, such as 2-aryl-3-bromoquinolin-4(1H)-ones, have been conducted to understand their potential tautomeric structures (Mphahlele et al., 2002).
Multi-Component and Cross-Coupling Reactions
In synthetic chemistry, 4-Bromo-2-methylisoquinolin-1(2H)-one is a precursor in multi-component and cross-coupling reactions. It has been utilized to generate diverse 1-(isoquinolin-1-yl)guanidines, showcasing its versatility in organic synthesis (Ye et al., 2012).
Cascade One-Pot Synthesis
Finally, the compound plays a role in cascade one-pot synthesis methods. It has been used in a palladium-catalyzed process to create isoquinolin-1(2H)-ones, demonstrating its applicability in efficient and streamlined synthetic processes (Xie et al., 2018).
Safety and Hazards
The safety information for 4-Bromo-2-methylisoquinolin-1(2H)-one includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
4-bromo-2-methylisoquinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-12-6-9(11)7-4-2-3-5-8(7)10(12)13/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYRWLPOFCNZPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30309871 | |
Record name | 4-Bromo-2-methylisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30309871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methylisoquinolin-1(2H)-one | |
CAS RN |
33930-63-1 | |
Record name | 33930-63-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218343 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Bromo-2-methylisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30309871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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